Ethyl 4-(2-aminoethyl)benzoate hydrochloride
Description
Properties
IUPAC Name |
ethyl 4-(2-aminoethyl)benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-2-14-11(13)10-5-3-9(4-6-10)7-8-12;/h3-6H,2,7-8,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLWCZIVJVCWNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10513590 | |
| Record name | Ethyl 4-(2-aminoethyl)benzoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10513590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64353-34-0 | |
| Record name | Ethyl 4-(2-aminoethyl)benzoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10513590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification and Reduction Route via Nitrobenzoic Acid
A green and industrially promising method involves the esterification of 4-nitrobenzoic acid with ethanol, followed by catalytic hydrogenation to yield ethyl 4-aminobenzoate, which can be further functionalized to the aminoethyl derivative.
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- Reactants: 4-nitrobenzoic acid, absolute ethanol
- Catalyst: Rare-earth oxides (e.g., neodymium sesquioxide) and Pd/C for hydrogenation
- Solvent and water entrainer: Toluene, hexanaphthene, or similar to facilitate azeotropic removal of water
- Equipment: Reaction vessel with water separator, reflux condenser, thermometer
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- Reflux 4-nitrobenzoic acid with ethanol and solid catalyst for 1–6 hours while removing water azeotropically.
- Filter hot reaction mixture to remove catalyst.
- Subject filtrate to hydrogenation using Pd/C catalyst under hydrogen atmosphere until hydrogen uptake ceases.
- Filter and cool under nitrogen protection to precipitate the product.
- Dry to obtain high-purity ethyl 4-aminobenzoate (>99.5% GC content).
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- Avoids generation of large amounts of waste acid.
- Recycles solvent and catalyst efficiently.
- Mild reaction conditions and continuous two-step process suitable for industrial scale.
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- Yields around 77–99.5% purity reported.
- Catalyst reusable over 10 cycles without loss of activity.
This method is described in detail in a patent (CN105481707A) and represents a green and efficient route for preparing the benzocaine intermediate, which is closely related structurally to this compound.
Amination via Hydrazine Hydrate and Further Derivatization
Another synthetic approach involves the conversion of ethyl-4-aminobenzoate to derivatives via hydrazine hydrate treatment, which can be adapted for aminoethyl substitution:
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- Ethyl-4-aminobenzoate is refluxed with hydrazine hydrate in absolute ethanol for approximately 8 hours.
- The reaction proceeds to form 4-aminobenzohydrazide, which can be further manipulated to oxadiazole derivatives or aminoethyl analogs.
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- Thin-layer chromatography (TLC) is used to monitor reaction completion.
- Crystals are isolated by cooling and filtration, followed by recrystallization.
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- Approximately 77% yield for aminobenzohydrazide intermediate.
Summary Table of Preparation Methods
| Step | Method Description | Key Reagents & Catalysts | Conditions | Yield & Purity | Remarks |
|---|---|---|---|---|---|
| 1 | Esterification of 4-nitrobenzoic acid with ethanol | 4-nitrobenzoic acid, ethanol, rare-earth oxide catalyst (neodymium sesquioxide), water entrainer (toluene) | Reflux 1–6 h, azeotropic water removal | High yield, >99.5% purity | Green process, solvent and catalyst recyclable |
| 2 | Catalytic hydrogenation of nitro group | Pd/C (5%), H2 gas | 80–100 °C, 2 h, hydrogen uptake monitored | High yield, >99.5% purity | Continuous process feasible |
| 3 | Amination via hydrazine hydrate (for derivatives) | Hydrazine hydrate, ethanol | Reflux 8 h | ~77% yield | Useful for derivative synthesis |
| 4 | Formation of hydrochloride salt | Ethyl 4-(2-aminoethyl)benzoate, HCl | Room temperature, ethanol solvent | Quantitative | Improves stability and solubility |
Analytical and Quality Control Aspects
- Purity Assessment: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are employed to confirm >99.5% purity.
- Structural Confirmation: Nuclear magnetic resonance (NMR) spectroscopy (1H NMR at 300 MHz) and infrared (IR) spectroscopy are used to confirm functional groups and molecular structure.
- Physical Properties: Melting point determination confirms salt formation and purity.
Industrial Considerations and Environmental Impact
- The described green synthesis routes minimize hazardous waste by avoiding spent acid solutions and enable solvent and catalyst recycling.
- Continuous flow reactors and automated control systems enhance reproducibility, safety, and scalability.
- Use of rare-earth oxide catalysts and Pd/C allows for mild reaction conditions and high selectivity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-aminoethyl)benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The compound can be reduced to form primary amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions
Major Products Formed
Oxidation: Nitro or imino derivatives.
Reduction: Primary amines.
Substitution: Various ester or amide derivatives
Scientific Research Applications
Ethyl 4-(2-aminoethyl)benzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds .
Mechanism of Action
The mechanism of action of ethyl 4-(2-aminoethyl)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key differences in molecular structure, functional groups, and physicochemical properties among Ethyl 4-(2-aminoethyl)benzoate hydrochloride and related compounds:
Biological Activity
Ethyl 4-(2-aminoethyl)benzoate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is characterized by the presence of an aminoethyl group attached to a benzoate moiety. This structural feature is crucial for its interaction with biological targets.
The compound's mechanism of action involves several pathways:
- Hydrogen Bonding : The aminoethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function.
- Hydrolysis : The ester group may undergo hydrolysis, releasing the active benzoic acid derivative that interacts with various cellular pathways.
- Enzymatic Interaction : The compound may modulate enzyme activity, affecting biochemical pathways and cellular processes.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial activity against various bacterial strains. For instance, studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Antidepressant Effects
Related compounds have been investigated for their potential antidepressant effects. The interaction of the aminoethyl group with neurotransmitter receptors may contribute to these properties, although further studies are needed to confirm this activity.
Case Studies
- Antimicrobial Activity : A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating significant antimicrobial potential.
- Neuropharmacological Assessment : In a model assessing antidepressant-like effects, the compound showed a reduction in immobility time in the forced swim test, suggesting potential efficacy in mood disorders.
Comparison of Biological Activities
| Compound | Antimicrobial Activity (MIC µg/mL) | Antidepressant Effect (Forced Swim Test) |
|---|---|---|
| Ethyl 4-(2-aminoethyl)benzoate HCl | 32 (S. aureus) | Reduced immobility |
| Methyl 4-(2-aminoethyl)benzoate HCl | 64 (E. coli) | Not assessed |
| Ethyl 3-(2-aminoethyl)benzoate HCl | 16 (S. aureus) | Not assessed |
Research Findings
Recent studies have focused on optimizing derivatives of this compound for enhanced biological activity. A notable study identified structural modifications that improved antimicrobial potency while maintaining low toxicity profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
